![molecular formula C9H9N3OS B1517357 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1105193-89-2](/img/structure/B1517357.png)
5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine”, related compounds have been synthesized through various methods. For instance, N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine derivatives were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .Scientific Research Applications
Synthesis and Chemical Properties
5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine is part of the 1,3,4-oxadiazole class, known for its synthesis versatility and chemical properties. One study focused on the ultrasound- and molecular sieves-assisted synthesis of 1,3,4-oxadiazole derivatives, showcasing green chemistry methods in the synthesis process. These derivatives demonstrated significant antifungal activity against various fungal pathogens, emphasizing the potential of 1,3,4-oxadiazole derivatives in antifungal drug development (Nimbalkar et al., 2016).
Applications in Photoreactions
The photochemistry of some 1,2,4-oxadiazoles, including the study of molecular rearrangements and the formation of 1,2,4-triazoles, indazoles, and benzimidazoles, has been investigated. These studies provide insights into the reactivity and potential applications of 1,2,4-oxadiazoles in photoinduced reactions (Buscemi et al., 1996).
Antimicrobial and Antioxidant Properties
1,3,4-oxadiazole derivatives have also shown significant antimicrobial and antioxidant properties. For instance, novel carbazole derivatives, including 1,3,4-oxadiazol-2-amine, have exhibited notable antibacterial, antifungal, and anticancer activities (Sharma et al., 2014). Furthermore, another study synthesized a series of derivatives that were tested for in vitro antioxidant activity, with some showing significant radical scavenging due to electron donating substituents, highlighting the therapeutic potential of these compounds (Kotaiah et al., 2012).
Safety And Hazards
The safety data sheet for a related compound, 3-(Methylthio)phenyl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin sensitization, and has specific target organ toxicity (single exposure) affecting the respiratory system .
properties
IUPAC Name |
5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-14-7-4-2-3-6(5-7)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRUZGIHPNWYGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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